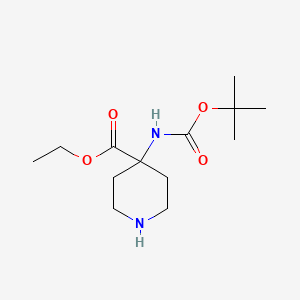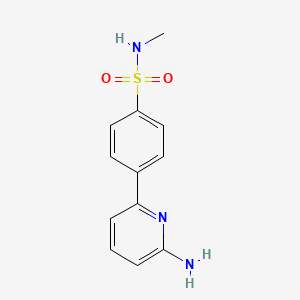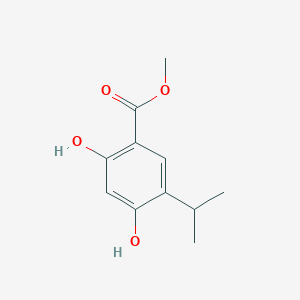![molecular formula C9H9NO3 B1508377 Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 1041430-21-0](/img/structure/B1508377.png)
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Overview
Description
“Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” is a chemical compound . It is typically used for research purposes. The molecular formula of this compound is C9H9NO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate” is 179.17 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and related compounds are subjects of extensive research due to their potential applications in organic synthesis and pharmaceutical development. The study of their synthesis and reactions has led to new methodologies and compounds with significant biological activities. For example, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, demonstrating the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions, which could have implications for the development of new medicinal compounds (Kappe & Roschger, 1989).
Antimicrobial Agents
One of the direct applications of derivatives of Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is in the development of antimicrobial agents. Hublikar et al. (2019) synthesized a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities, finding significant antibacterial and antifungal activity which suggests the potential for these compounds in therapeutic applications (Hublikar et al., 2019).
Heterocyclic Chemistry
The field of heterocyclic chemistry has also benefited from studies on Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and its analogs. Attanasi et al. (2004) demonstrated the synthesis of new 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles through one-pot reactions, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Attanasi et al., 2004).
Antioxidative and Anticancer Activities
Research into the biological activities of derivatives of Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has led to discoveries of antioxidative and potential anticancer activities. Yanagimoto et al. (2002) found that pyrroles exhibit significant antioxidant activity, suggesting their use in preventing oxidative stress-related diseases (Yanagimoto et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 4-oxo-5,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-5-6(10-7)2-3-8(5)11/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXMHQRVXEDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731209 | |
| Record name | Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1041430-21-0 | |
| Record name | Methyl 1,4,5,6-tetrahydro-4-oxocyclopenta[b]pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041430-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B1508294.png)



![(S)-1-[(2-Isopropyl-4-thiazolyl)methyl]-1-methyl-3-(2-oxo-3-tetrahydrofuranyl)urea](/img/structure/B1508307.png)

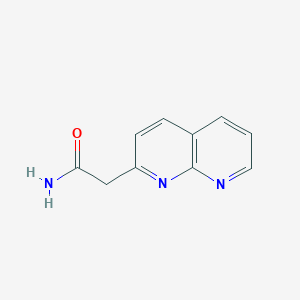
![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

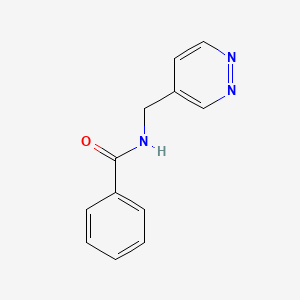
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)
